N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-9-15(2)11-16(10-14)27-23(29)22-18(7-8-32-22)26-24(27)33-13-21(28)25-19-12-17(30-3)5-6-20(19)31-4/h5-12H,13H2,1-4H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQPYPUASFMAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the dimethoxyphenyl group may enhance lipophilicity and biological interaction.
Anticancer Activity
Research has indicated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that thieno-pyrimidines can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
Mechanism of Action:
- Inhibition of Enzymatic Activity: The compound may inhibit TS and DHFR, leading to reduced nucleotide synthesis necessary for DNA replication in cancer cells.
- Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
Antimicrobial Activity
The thienopyrimidine derivatives have also demonstrated antimicrobial properties. They can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in bacteria .
Case Studies:
- Antibacterial Efficacy: A study evaluated the antibacterial activity of similar thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations .
- Antifungal Properties: Compounds with structural similarities exhibited antifungal activity against Candida species, suggesting potential applications in treating fungal infections.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary animal models have shown promising results regarding tumor reduction and improved survival rates when administered at optimized dosages .
Data Tables
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in various cellular signaling pathways. For example, thienopyrimidine derivatives have been shown to target kinases that play critical roles in cancer cell proliferation and survival.
Anticancer Activity
Studies have demonstrated the anticancer potential of thienopyrimidine derivatives:
- In Vitro Studies : Compounds similar to N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have exhibited cytotoxic effects on various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in leukemia cell lines with IC50 values ranging from 0.1 to 1.0 µM.
Antimicrobial Activity
Thienopyrimidine derivatives often exhibit significant antimicrobial properties:
- Mechanism of Action : The antimicrobial activity is typically attributed to the disruption of essential cellular processes in bacteria and fungi. Studies have reported minimum inhibitory concentration (MIC) values that are lower than those of conventional antibiotics against various pathogens.
Case Study 1: Anticancer Efficacy
A study explored the effects of a structurally similar thienopyrimidine derivative on human leukemia MV4-11 cells. The results indicated a significant reduction in cell viability correlated with down-regulation of phospho-ERK1/2 levels, suggesting that the compound may interfere with key signaling pathways involved in cell survival.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited MIC values significantly lower than standard treatments, indicating their potential as effective antimicrobial agents.
Summary Table of Biological Activities
| Activity Type | Description | IC50/MIC Values |
|---|---|---|
| Anticancer | Induces apoptosis in leukemia cells | IC50: 0.1 - 1.0 µM |
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | MIC: < 0.5 µg/mL |
| Enzyme Inhibition | Inhibits specific kinases involved in cancer signaling | Not quantified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- Compound B (): Structure: Features a 5-[(4-ethylphenyl)sulfonyl]-4-oxopyrimidine core. The ethylphenyl substituent adds steric bulk, possibly hindering target binding .
Core Modifications
- Compound C (): Structure: Incorporates a hexahydrobenzothieno[2,3-d]pyrimidinone scaffold. Implications: The saturated cyclohexene ring introduces conformational rigidity, which may improve selectivity for specific enzyme pockets but reduce synthetic accessibility .
- Compound D (): Structure: Substitutes the thieno[3,2-d]pyrimidinone with a 5,6-dimethylthieno[2,3-d]pyrimidinone and an ethyl group at position 3. Implications: Increased alkylation (ethyl and dimethyl groups) elevates lipophilicity, favoring blood-brain barrier penetration but risking off-target effects .
Functional Group Replacements
- Compound E (): Structure: Replaces the thieno-pyrimidinone with a dihydropyrimidin-2-ylthio group and a dichlorophenyl acetamide.
Structural and Hypothetical Pharmacological Comparison
Key Observations
Electronic Effects : Fluorine (Compound A) and chlorine (Compound E) substituents alter electron density, impacting binding and stability.
Lipophilicity : Alkyl groups (Compounds B, D) increase logP values, favoring membrane permeability but risking solubility issues.
Steric Factors : Bulky substituents (e.g., sulfonyl in Compound B) may limit access to hydrophobic binding pockets.
Synthetic Complexity : Saturated cores (Compound C) or multiple substituents (Compound D) complicate synthesis, affecting scalability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:
- Core formation : Cyclocondensation of thiophene derivatives with urea/thiourea under reflux in polar solvents (e.g., DMF) .
- Sulfanyl coupling : Nucleophilic substitution using mercaptoacetamide derivatives in the presence of K₂CO₃ as a base .
- Optimization : Elevated temperatures (80–120°C) and polar aprotic solvents enhance reaction efficiency. Continuous flow reactors improve scalability and purity in industrial settings .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- 1H/13C NMR : Identifies substituent environments (e.g., dimethylphenyl protons at δ 2.1–2.3 ppm, acetamide NH at δ 10.1 ppm) .
- HPLC : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z ~550) .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination via fluorometric/colorimetric readouts) .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 in µM range) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on phenyl rings) influence the compound’s bioactivity and selectivity?
- Methodological Answer :
- SAR Studies : Replace 3,5-dimethylphenyl with electron-withdrawing (e.g., 4-CF₃) or bulky groups (e.g., 2-naphthyl) to assess impact on kinase binding .
- Docking simulations : Use AutoDock/Vina to predict interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- Bioassay validation : Compare IC50 shifts in modified analogs to establish SAR trends .
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC50 values across studies)?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Cross-reference data from PubChem and crystallographic studies (e.g., ) to identify confounding factors (e.g., solvent effects) .
- Orthogonal validation : Confirm activity via alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can reaction mechanisms for key transformations (e.g., sulfanyl group introduction) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., thiolate anions) .
- Isotopic labeling : Use 34S-labeled reagents to track sulfanyl incorporation via MS .
- Computational modeling : DFT calculations (Gaussian 09) to map energy profiles for SN2 vs. radical pathways .
Q. What crystallographic data are available for this compound, and how do they inform its conformational stability?
- Methodological Answer :
- X-ray diffraction : Monoclinic crystals (space group P21/c) reveal planar thienopyrimidine cores and intramolecular H-bonding (N-H···O=C) stabilizing the acetamide moiety .
- Torsion angles : Dihedral angles between thienopyrimidine and phenyl rings (e.g., ~15–25°) indicate restricted rotation, impacting binding pocket compatibility .
Notes
- Avoid structural abbreviations; use IUPAC nomenclature.
- For synthesis scale-up, prioritize flow chemistry to mitigate batch variability .
- Cross-validate biological data with orthogonal assays to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
